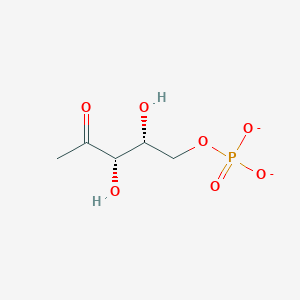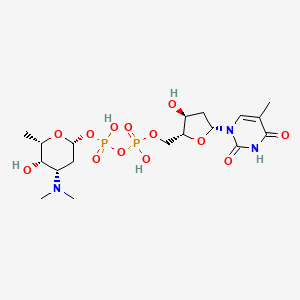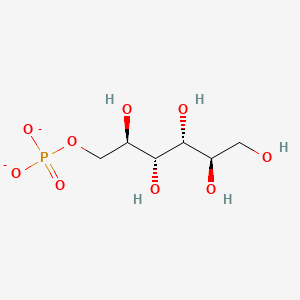
D-mannitol 1-phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-mannitol 1-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of D-mannitol. It is a conjugate base of a D-mannitol 1-phosphate.
Scientific Research Applications
Photosynthetic Production from CO2
D-Mannitol 1-phosphate plays a significant role in the photosynthetic production of mannitol from CO2. A study demonstrated that the marine cyanobacterium Synechococcus sp. PCC 7002 was genetically modified to produce mannitol from CO2 using a biosynthetic pathway from fructose-6-phosphate to mannitol, involving mannitol-1-phosphate dehydrogenase (mtlD) and mannitol-1-phosphatase (mlp) (Jacobsen & Frigaard, 2014).
Mannitol Metabolism in Bacteria
Research on D-mannitol metabolism in Salmonella typhimurium indicated that D-mannitol is phosphorylated to form D-mannitol-1-phosphate, which is then converted to D-fructose-6-phosphate by mannitol-1-phosphate dehydrogenase (Berkowitz, 1971).
Biocatalyst Construction in Escherichia coli
A novel Escherichia coli strain was developed to convert D-glucose to D-mannitol, where the native mannitol-1-phosphate dehydrogenase (MtlD) and codon-optimized mannitol-1-phosphatase were overexpressed, demonstrating an effective method for D-mannitol production (Reshamwala et al., 2014).
Enzymatic and Metabolic Studies
Studies on mannitol-1-phosphate dehydrogenase from Escherichia coli revealed significant insights into its enzymatic properties, renaturation, and metabolic role, enhancing our understanding of this enzyme's function in intracellular metabolism (Teschner et al., 1990).
Role in Fungal-Host Interactions
Mannitol plays a crucial role in pathogenic fungal-host interactions, particularly under stressed conditions. Mannitol biosynthesis and catabolism in filamentous fungi involve mannitol-1-phosphate and mannitol-1-phosphate phosphatase enzymes (Meena et al., 2015).
Stress Tolerance in Aspergillus niger
Research on Aspergillus niger demonstrated that mannitol is essential for stress tolerance in its conidiospores. The study highlighted the role of mannitol 1-phosphate dehydrogenase (MPD) in the biosynthesis pathway of mannitol (Ruijter et al., 2003).
properties
Product Name |
D-mannitol 1-phosphate(2-) |
|---|---|
Molecular Formula |
C6H13O9P-2 |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] phosphate |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/p-2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
GACTWZZMVMUKNG-KVTDHHQDSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



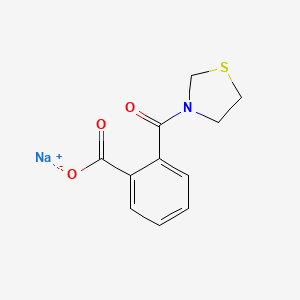
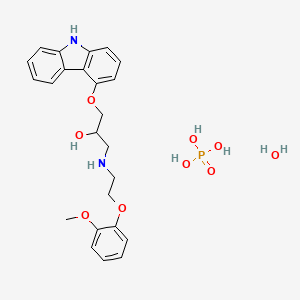
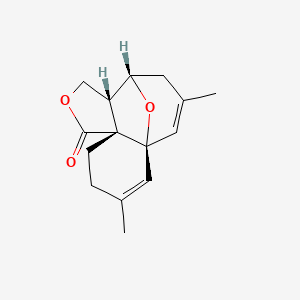
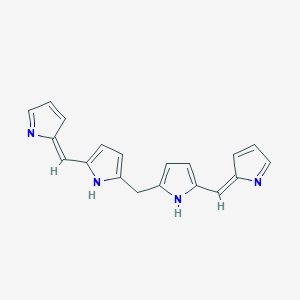
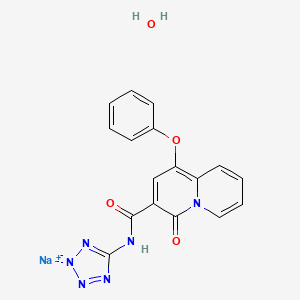
![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1260650.png)
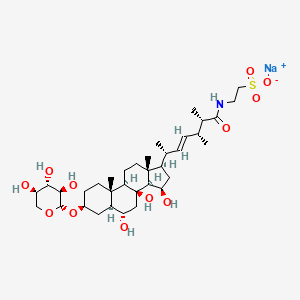
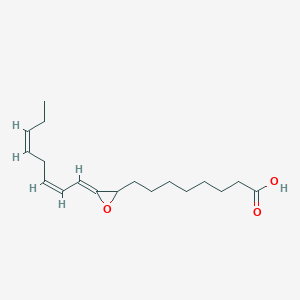
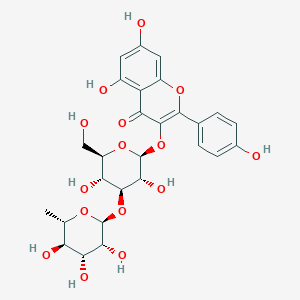
![Urea, N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-](/img/structure/B1260657.png)
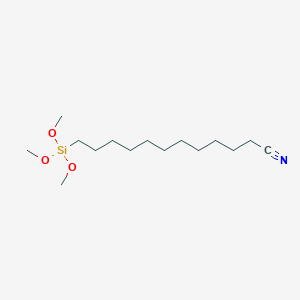
![(2R,3S,5R,6R,7R,12S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1260660.png)
